2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide is a complex organic compound that features a thiazolidine ring, a bromophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of 4-bromobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the bromophenyl and trifluoromethylphenyl groups enhances its binding affinity and specificity. The thiazolidine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to interact effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromophenyl 2-nitro-4-(trifluoromethyl)phenyl ether
- (4-bromophenyl)(2-methyl-3-(trifluoromethyl)phenyl)methanone
- 2-bromo-4-(trifluoromethyl)phenol
Uniqueness
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide is unique due to its combination of a thiazolidine ring with bromophenyl and trifluoromethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
447409-56-5 |
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Molecular Formula |
C17H14BrF3N2S2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C17H14BrF3N2S2/c18-13-6-4-11(5-7-13)15-23(8-9-25-15)16(24)22-14-3-1-2-12(10-14)17(19,20)21/h1-7,10,15H,8-9H2,(H,22,24) |
InChI Key |
DROWEFDSJWWLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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